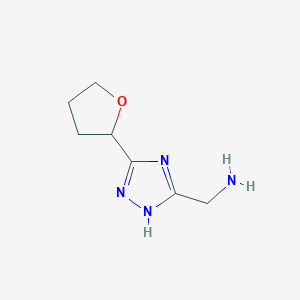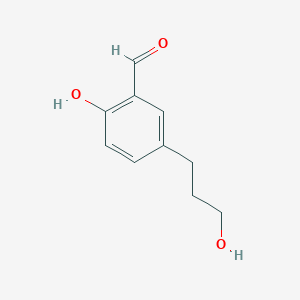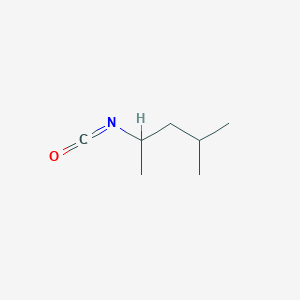
2-Isocyanato-4-methylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanato-4-methylpentane is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a branched alkane structure. This compound is part of the isocyanate family, which is widely used in the production of polyurethanes, a class of polymers with diverse applications in various industries .
準備方法
Synthetic Routes and Reaction Conditions
2-Isocyanato-4-methylpentane can be synthesized through several methods. One common approach involves the reaction of amines with phosgene, a highly toxic gas. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the isocyanate . Another method involves the thermal decomposition of carbamates, which can be formed by reacting nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .
Industrial Production Methods
The industrial production of this compound typically relies on the phosgene process due to its efficiency and high yield. due to the hazardous nature of phosgene, there is ongoing research into non-phosgene methods, such as the use of dimethyl carbonate and urea, to improve safety and environmental sustainability .
化学反応の分析
Types of Reactions
2-Isocyanato-4-methylpentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Reacts with diols to form polyurethanes.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Used in hydrolysis reactions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Polyurethanes: Formed from polymerization with diols.
科学的研究の応用
2-Isocyanato-4-methylpentane has several scientific research applications:
Biology: Studied for its potential use in biomaterials and drug delivery systems.
Medicine: Investigated for its role in the development of medical devices and implants.
作用機序
The mechanism of action of 2-Isocyanato-4-methylpentane involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, polyurethanes, and other derivatives . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new chemical structures .
類似化合物との比較
Similar Compounds
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Comparison
2-Isocyanato-4-methylpentane is unique due to its branched alkane structure, which imparts different physical and chemical properties compared to linear or aromatic isocyanates. For example, HDI and IPDI are aliphatic diisocyanates with linear or cyclic structures, while MDI and TDI are aromatic diisocyanates with benzene rings. These structural differences influence their reactivity, toxicity, and applications .
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
2-isocyanato-4-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-6(2)4-7(3)8-5-9/h6-7H,4H2,1-3H3 |
InChIキー |
VGFFBLJZGWGKFB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



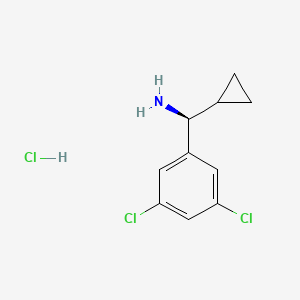
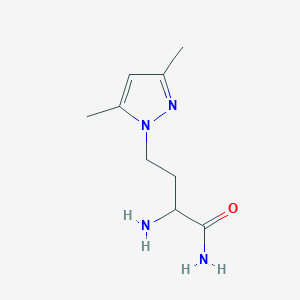

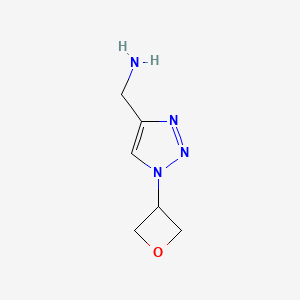

![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)

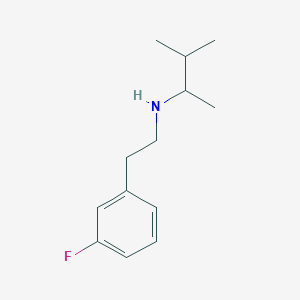

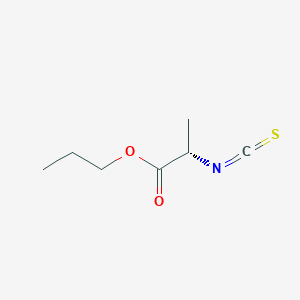
![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)
